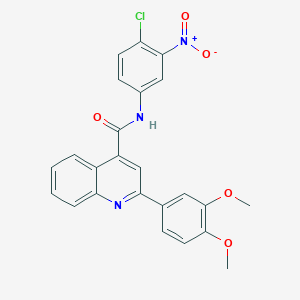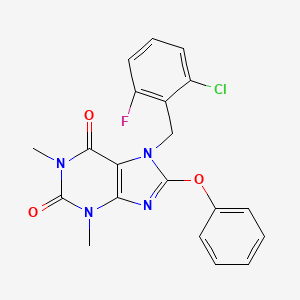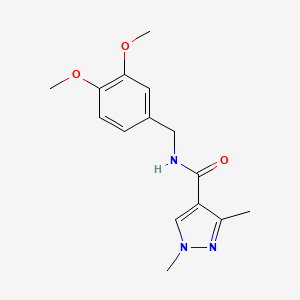
N-(4-chloro-3-nitrophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-3-nitrophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide, also known as Clioquinol, is a synthetic compound that has been extensively studied for its potential applications in scientific research. Clioquinol is a member of the quinoline family of compounds, which have been shown to possess a wide range of biological activities, including antitumor, antimalarial, and antiviral properties. In
科学的研究の応用
N-(4-chloro-3-nitrophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-(4-chloro-3-nitrophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a key role in the development of Alzheimer's disease. Additionally, N-(4-chloro-3-nitrophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide has been shown to increase the levels of metal ions such as copper and zinc in the brain, which are important for proper brain function.
作用機序
The exact mechanism of action of N-(4-chloro-3-nitrophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide is not fully understood, but it is believed to work by chelating metal ions such as copper and zinc. This leads to a decrease in the formation of reactive oxygen species, which can cause damage to cells and tissues. Additionally, N-(4-chloro-3-nitrophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide has been shown to inhibit the activity of enzymes such as beta-secretase, which are involved in the production of amyloid-beta peptides.
Biochemical and Physiological Effects:
N-(4-chloro-3-nitrophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide has been shown to have a number of biochemical and physiological effects. In addition to its ability to chelate metal ions and inhibit enzyme activity, N-(4-chloro-3-nitrophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide has been shown to have anti-inflammatory and antioxidant properties. Additionally, N-(4-chloro-3-nitrophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons.
実験室実験の利点と制限
One of the main advantages of using N-(4-chloro-3-nitrophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide in lab experiments is its ability to chelate metal ions. This makes it a useful tool for studying the role of metal ions in biological processes. Additionally, N-(4-chloro-3-nitrophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide has been shown to be relatively non-toxic, which makes it a safe compound to work with in the lab. However, one limitation of using N-(4-chloro-3-nitrophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are a number of potential future directions for research on N-(4-chloro-3-nitrophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide. One area of interest is in the development of new drugs based on the structure of N-(4-chloro-3-nitrophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide. Additionally, further research is needed to fully understand the mechanism of action of N-(4-chloro-3-nitrophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide and its potential applications in the treatment of neurodegenerative diseases. Finally, more research is needed to explore the potential side effects and toxicity of N-(4-chloro-3-nitrophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide, particularly with regard to long-term use.
合成法
N-(4-chloro-3-nitrophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide can be synthesized by reacting 8-hydroxyquinoline with 3,4-dimethoxybenzaldehyde and 4-chloro-3-nitroaniline in the presence of a catalyst such as boron trifluoride etherate. The resulting product is then purified through recrystallization to obtain pure N-(4-chloro-3-nitrophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide.
特性
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3O5/c1-32-22-10-7-14(11-23(22)33-2)20-13-17(16-5-3-4-6-19(16)27-20)24(29)26-15-8-9-18(25)21(12-15)28(30)31/h3-13H,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKQVBBRJLYKHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC(=C(C=C4)Cl)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-3-nitrophenyl)-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

methyl]phosphonate](/img/structure/B6137713.png)
![ethyl 2-[(4-methylphenyl)hydrazono]-3-oxobutanoate](/img/structure/B6137718.png)
![N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B6137726.png)

![2-chloro-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)isonicotinamide](/img/structure/B6137738.png)
![dimethyl 1-[2-(1-adamantyloxy)ethyl]-4-(1,3-benzodioxol-5-yl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B6137743.png)
![N-[3-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]cyclopropanecarboxamide](/img/structure/B6137748.png)

![1-{2-[7-(2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-2-oxoethyl}-2-piperidinone](/img/structure/B6137777.png)
![1,2-dihydro-5-acenaphthylenyl{1-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-3-piperidinyl}methanone](/img/structure/B6137778.png)
![2-{1-benzyl-4-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6137784.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-phenoxyacetamide](/img/structure/B6137792.png)
![2-{1-cyclohexyl-4-[(2E)-4-methyl-2-penten-1-yl]-2-piperazinyl}ethanol](/img/structure/B6137799.png)
![7-(4-fluorophenyl)-5-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B6137806.png)